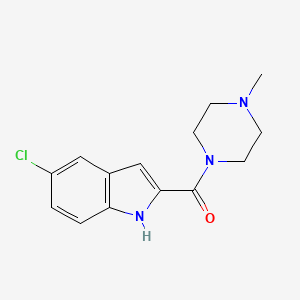
JNJ-7777120
Overview
Description
JNJ-7777120 is a synthetic compound developed by Johnson & Johnson Pharmaceutical Research & Development. It acts as a potent and selective antagonist at the histamine H4 receptor. This compound has demonstrated significant anti-inflammatory effects and has been shown to be superior to traditional antihistamines in the treatment of pruritus (itching) .
Mechanism of Action
Target of Action
JNJ-7777120, also known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, is a potent and selective antagonist at the histamine H4 receptor . The histamine H4 receptor is the fourth member of the histamine receptor family, which also includes the histamine H1, H2, and H3 receptors . The H4 receptor mediates the physiological functions of histamine .
Mode of Action
As an antagonist, this compound binds to the histamine H4 receptor and blocks its activation . This prevents histamine from exerting its effects through this receptor, leading to a decrease in the physiological responses typically mediated by histamine .
Biochemical Pathways
The histamine H4 receptor is involved in the regulation of immune responses, including inflammation and pruritus (itching) . By blocking this receptor, this compound can reduce these responses . For example, it has been shown to reduce inflammation in a model of atopic dermatitis .
Pharmacokinetics
This compound has a short in vivo half-life . It has been reported to have an oral bioavailability of about 30% in rats and 100% in dogs, with a half-life of 3 hours in both species .
Result of Action
This compound has anti-inflammatory effects and has been demonstrated to be superior to traditional (H1) antihistamines in the treatment of pruritus (itching) . It was abandoned because of its short in vivo half-life and hypoadrenocorticism toxicity in rats and dogs, which prevented it from advancing into clinical studies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target tissues can all affect the compound’s action, efficacy, and stability . .
Biochemical Analysis
Biochemical Properties
JNJ-7777120 interacts with the histamine H4 receptor, which is selectively expressed on immune cells such as T-cells, neutrophils, eosinophils, and mast cells . The compound has been shown to mediate histamine-induced chemotaxis of eosinophils in vitro . It has also been found to be a partial agonist in beta-arrestin2 recruitment .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to block histamine-induced chemotaxis and calcium influx in mouse bone marrow-derived mast cells . Additionally, it can block the histamine-induced migration of tracheal mast cells from the connective tissue toward the epithelium in mice .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the histamine H4 receptor. It acts as a potent and selective antagonist at this receptor . The compound has been found to be a partial agonist in beta-arrestin2 recruitment, indicating that it can influence cell signaling pathways .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, the compound has been noted for its anti-inflammatory activity in a mouse model of zymosan-induced peritonitis . The drug was abandoned due to its short in vivo half-life and hypoadrenocorticism toxicity in rats and dogs .
Dosage Effects in Animal Models
In a rat model of Sephadex-induced pulmonary eosinophilia, this compound demonstrated a dose-related inhibition of eosinophil migration into rat airways . The compound produced an approximate ID50 of 10 mg/kg .
Preparation Methods
The synthesis of JNJ-7777120 involves the coupling of 5-chloroindole-2-carboxylic acid with 4-methylpiperazine. This reaction is typically carried out in the presence of coupling reagents such as 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (HATU), 1-hydroxy-7-azabenzotriazole (HOAT), and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) . Industrial production methods for this compound have not been extensively documented, but the described synthetic route is efficient and yields a high-purity product.
Chemical Reactions Analysis
JNJ-7777120 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and piperazine moieties. Common reagents used in these reactions include various nucleophiles and electrophiles. The major products formed from these reactions are typically derivatives of the original compound with modifications at the indole or piperazine rings .
Scientific Research Applications
JNJ-7777120 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of inflammatory conditions and pruritus. In murine models of allergic asthma, this compound has been found to reduce asthmatic symptoms by decreasing serum concentrations of anti-OVA IgE, inflammatory infiltrations in lung tissue, and eosinophilia in bronchoalveolar-lavage fluids . Additionally, it has been used as a tool to understand the function of the histamine H4 receptor in various physiological and pathological processes .
Comparison with Similar Compounds
Similar compounds to JNJ-7777120 include JNJ-39758979 and toreforant. Both of these compounds are also selective histamine H4 receptor antagonists and have shown anti-inflammatory and anti-pruritic activities. this compound is unique in its specific chemical structure, which includes a 5-chloroindole moiety and a 4-methylpiperazine group . This structural uniqueness contributes to its specific pharmacological profile and its effectiveness in certain therapeutic applications.
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJRYMLJBBEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963461 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459168-41-3 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ7777120 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-7777120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
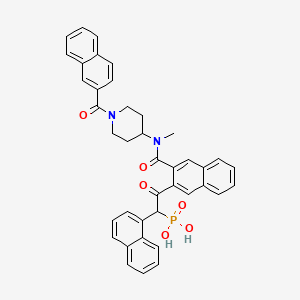

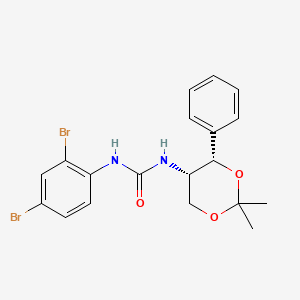
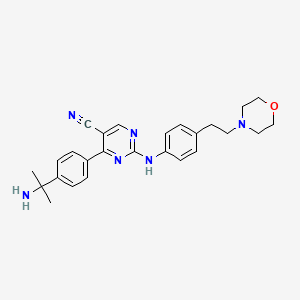


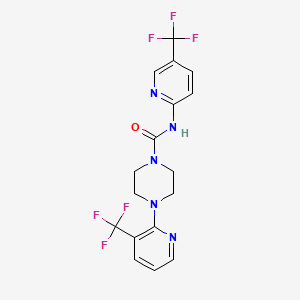
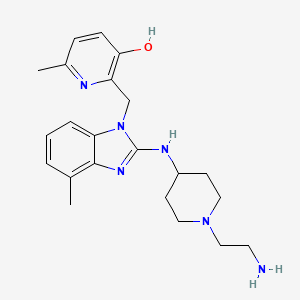

![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)

![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)
